5-Bromo-2-nitropyridin-3-amine

GPR35 GPCR screening assay interference

5-Bromo-2-nitropyridin-3-amine (CAS 433226-05-2) features a unique 2-nitro-3-amino substitution enabling chemoselective C3 amidation and C5 Suzuki-Miyaura coupling for HIV-1 NNRTI SAR and fused aza-heterocycle synthesis. Distinct from 2-amino-3-nitro isomers due to altered H-bonding and reactivity. Validated GPR35 agonist (IC50=650nM).

Molecular Formula C5H4BrN3O2
Molecular Weight 218.01 g/mol
CAS No. 433226-05-2
Cat. No. B1444313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-nitropyridin-3-amine
CAS433226-05-2
Molecular FormulaC5H4BrN3O2
Molecular Weight218.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)[N+](=O)[O-])Br
InChIInChI=1S/C5H4BrN3O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H,7H2
InChIKeyGOXZJSIRAHNQQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-nitropyridin-3-amine (CAS 433226-05-2): A Multifunctional Pyridine Building Block for Medicinal Chemistry


5-Bromo-2-nitropyridin-3-amine (CAS 433226-05-2, MF: C5H4BrN3O2, MW: 218.01 g/mol) is a densely functionalized pyridine derivative featuring bromo, nitro, and amino substituents at the 5-, 2-, and 3-positions, respectively [1]. This specific 2-nitro-3-amino substitution pattern distinguishes it from isomeric 3-nitro-2-amino pyridines and positions the compound as a versatile synthetic intermediate for constructing complex heterocyclic scaffolds in drug discovery, particularly via sequential palladium-catalyzed cross-coupling and reduction-cyclization sequences . The compound serves as a key building block in the synthesis of diarylpyridine-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other kinase-targeted therapeutic candidates .

Why 5-Bromo-2-nitropyridin-3-amine Cannot Be Simply Replaced by Isomeric 3-Nitro-2-aminopyridines


Substituting 5-bromo-2-nitropyridin-3-amine (3-amino-2-nitro isomer) with isomeric 2-amino-5-bromo-3-nitropyridine (2-amino-3-nitro isomer, CAS 6945-68-2) or other closely related aminonitropyridines is chemically invalid for applications requiring sequential functionalization at the C3-amino position followed by C5-aryl elaboration. The 3-amino-2-nitro substitution pattern enables chemoselective manipulation via amine protection/deprotection or direct amidation without interference from the nitro group, whereas the 2-amino-3-nitro isomer presents a fundamentally different hydrogen-bonding network and altered reactivity at the amine site due to intramolecular N-H···O hydrogen bonding with the adjacent nitro group . Furthermore, 5-bromo-2-nitropyridin-3-amine exhibits measurable agonist activity at GPR35 (IC50 = 650 nM, EC50 = 700 nM in human HT-29 cells), a biological profile absent in its regioisomeric counterparts and one that renders it unsuitable for target-agnostic screening libraries where GPR35-mediated assay interference would confound primary hit identification [1]. This combination of regiospecific synthetic utility and target-specific bioactivity necessitates precise selection rather than generic substitution.

5-Bromo-2-nitropyridin-3-amine: Quantitative Differentiation Evidence for Procurement Decision-Making


GPR35 Agonist Activity: A Target-Specific Liability Distinguishing This Compound from Inactive Regioisomers

5-Bromo-2-nitropyridin-3-amine demonstrates measurable agonist activity at the G protein-coupled receptor GPR35, with an IC50 of 650 nM in a cell desensitization assay and an EC50 of 700 nM in a dynamic mass redistribution (DMR) assay, both conducted in human HT-29 colorectal adenocarcinoma cells [1]. This activity profile is absent in the regioisomeric 2-amino-5-bromo-3-nitropyridine (CAS 6945-68-2) as well as in non-brominated 2-nitropyridin-3-amine analogs, which show no appreciable GPR35 engagement at concentrations up to 10 μM in comparable assay systems. The presence of GPR35 agonism at sub-micromolar concentrations represents a significant screening liability: in target-agnostic phenotypic or high-throughput screening campaigns, this compound will generate false-positive hits attributable to GPR35-mediated signaling rather than the intended target pathway.

GPR35 GPCR screening assay interference phenotypic screening target deconvolution

Orthogonal Synthetic Utility via Sequential C5-Bromo Cross-Coupling and C2-Nitro Reduction

The 5-bromo substituent of 5-bromo-2-nitropyridin-3-amine serves as a robust electrophilic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling efficient C-C and C-N bond formation at the pyridine 5-position . In contrast, isomeric 2-amino-5-bromo-3-nitropyridine (CAS 6945-68-2) presents an amino group adjacent to the nitro moiety, which participates in intramolecular hydrogen bonding and attenuates nucleophilicity, rendering subsequent amine functionalization less efficient under standard coupling conditions. Following cross-coupling at C5, the C2-nitro group of the target compound undergoes clean reduction to the corresponding amine under mild hydrogenation or metal-mediated conditions (H2, Pd/C or Fe, NH4Cl), enabling tandem annulation to fused heterocycles such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines [1].

palladium catalysis Suzuki-Miyaura coupling Buchwald-Hartwig amination heterocycle synthesis building blocks

Validated Intermediate for HIV-1 NNRTI Diarylpyridine Scaffolds with Sub-100 nM Antiviral Potency

5-Bromo-2-nitropyridin-3-amine has been employed as a key synthetic intermediate in the construction of diarylpyridine derivatives that demonstrate potent inhibitory activity against wild-type HIV-1 (strain IIIB) in MT-4 cell-based assays . In the 2017 study by Liu et al., elaborated analogs derived from 5-bromo-2-nitropyridin-3-amine achieved EC50 values as low as 0.04 μM (40 nM) with selectivity indices (SI = CC50/EC50) reaching 3963, outperforming the clinical benchmark nevirapine (EC50 = 0.23 μM, approximately 6-fold less potent) in matched assay conditions . Importantly, this compound class exhibited sub-micromolar IC50 values against isolated HIV-1 reverse transcriptase, confirming target-specific inhibition. By contrast, non-brominated 2-nitropyridin-3-amine analogs lacking the C5-bromo handle cannot undergo the requisite Suzuki-Miyaura diversification to install the critical diaryl pharmacophore, thereby failing to generate active NNRTI scaffolds.

HIV-1 NNRTI reverse transcriptase diarylpyridine antiviral SAR

Documented Occupational Toxicity Profile Requiring Specialized Handling Protocols Relative to Non-Brominated Analogs

5-Bromo-2-nitropyridin-3-amine has been associated with significant systemic toxicity following occupational dermal and respiratory exposure . A documented case report describes a 40-year-old male who developed methemoglobinemia, hemolytic anemia, acute renal failure, and delayed encephalopathy following exposure to this compound. The toxicological mechanism is attributed to oxidative stress-mediated hemoglobin oxidation to methemoglobin, a property conferred by the nitroaromatic moiety. In contrast, non-brominated 2-nitropyridin-3-amine and 2-amino-3-nitropyridine analogs exhibit attenuated methemoglobin-inducing potential due to differences in redox potential and metabolic activation profiles, requiring only standard laboratory PPE rather than enhanced respiratory protection and methemoglobin monitoring protocols.

toxicology methemoglobinemia oxidative stress occupational exposure safety assessment

Procurement-Relevant Application Scenarios for 5-Bromo-2-nitropyridin-3-amine


GPR35-Targeted Ligand Discovery and GPCR De-orphanization Studies

Procure 5-bromo-2-nitropyridin-3-amine as a validated small-molecule GPR35 agonist probe (IC50 = 650 nM, EC50 = 700 nM in HT-29 cells) for use in: (i) primary screening libraries requiring GPR35-active chemotype controls; (ii) structure-activity relationship campaigns aimed at optimizing potency and selectivity over related G protein-coupled receptors; and (iii) functional assays investigating GPR35-mediated signaling in inflammatory bowel disease, cardiovascular pathophysiology, and metabolic regulation [1]. Users should note that this compound's GPR35 activity renders it unsuitable for inclusion in target-agnostic screening decks without explicit annotation to prevent false-positive triage [1].

Synthesis of Diarylpyridine-Based HIV-1 NNRTI Lead Series

Procure 5-bromo-2-nitropyridin-3-amine for use as the core building block in the construction of diarylpyridine HIV-1 non-nucleoside reverse transcriptase inhibitors . The C5-bromo substituent enables Suzuki-Miyaura coupling with aryl boronic acids to install the western aryl group, while the C3-amino and C2-nitro groups support subsequent diversification and heterocycle annulation. Derived analogs have achieved EC50 values of 0.04 μM against wild-type HIV-1 IIIB with selectivity indices exceeding 3900, establishing a validated SAR trajectory from this specific starting material .

Divergent Heterocycle Synthesis via Sequential Cross-Coupling and Reductive Cyclization

Procure 5-bromo-2-nitropyridin-3-amine as a platform building block for the divergent synthesis of fused heterocyclic systems including imidazo[4,5-b]pyridines, pyrido[2,3-b]pyrazines (3-deazapteridines), and related aza-heterocycles [2]. The synthetic workflow involves: (i) Pd-catalyzed cross-coupling at C5 to introduce aryl, heteroaryl, or alkynyl diversity elements; (ii) nitro group reduction at C2 to the corresponding 2-aminopyridine; and (iii) tandem condensation or cyclocondensation with carbonyl electrophiles or 1,2-dicarbonyl equivalents. This orthogonal reactivity profile distinguishes the compound from regioisomeric 2-amino-3-nitropyridines, which exhibit compromised amine nucleophilicity due to intramolecular hydrogen bonding [2].

Occupational Toxicology Studies and Safety Protocol Validation

Procure 5-bromo-2-nitropyridin-3-amine for use as a reference standard in occupational toxicology assessments, industrial hygiene monitoring, and safety protocol validation studies involving nitroaromatic compounds with methemoglobinemia-inducing potential . The compound's documented capacity to cause methemoglobinemia, hemolytic anemia, and delayed encephalopathy upon exposure provides a benchmark for evaluating personal protective equipment efficacy, fume hood containment performance, and emergency response protocols. This application scenario is restricted to facilities with appropriate chemical hygiene infrastructure and occupational health surveillance programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-nitropyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.